molecular formula C20H31NO B3552772 3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide

3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide

Cat. No. B3552772
M. Wt: 301.5 g/mol
InChI Key: YVNPAJNLCVPLBH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide, also known as TIBA, is a synthetic compound that has been widely used in scientific research. TIBA is a member of the acrylamide family of compounds and is structurally similar to other acrylamides such as acrylamide itself and its derivatives. TIBA has been used in a variety of research applications due to its unique properties and mechanisms of action.

Mechanism of Action

3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide works by inhibiting the activity of the PIN-FORMED (PIN) proteins, which are responsible for the transport of auxin in plants. This compound binds to the PIN proteins and prevents them from functioning properly, leading to a blockage of polar auxin transport. This mechanism of action has been well-studied and is the basis for much of the research related to this compound.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects in plants. Inhibition of polar auxin transport leads to changes in plant growth and development, including altered root growth, leaf morphology, and flower development. This compound has also been shown to affect the expression of genes involved in plant growth and development. In addition, this compound has been shown to have anti-cancer properties in some studies, although the mechanism of action in this context is not fully understood.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. This compound is also stable under a variety of conditions, making it easy to handle and store. However, there are also limitations to its use. This compound is toxic and must be handled with care. In addition, its effects on plant growth and development can be variable depending on the concentration and duration of exposure.

Future Directions

There are many potential future directions for research related to 3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide. One area of interest is the development of new derivatives of this compound with improved properties for use in research and potential therapeutic applications. Another area of interest is the study of this compound in combination with other compounds to determine if synergistic effects can be achieved. Finally, further research is needed to fully understand the mechanism of action of this compound in cancer cells and to determine if it has potential as a therapeutic agent.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-(1-isopropyl-2-methylpropyl)acrylamide has been widely used in scientific research due to its ability to inhibit polar auxin transport in plants. Polar auxin transport is a process by which the plant hormone auxin is transported from the shoot to the root. This compound has been shown to block this transport process, leading to a variety of physiological effects in plants. This compound has also been used in research related to cancer and other diseases.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(2,4-dimethylpentan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO/c1-14(2)19(15(3)4)21-18(22)13-10-16-8-11-17(12-9-16)20(5,6)7/h8-15,19H,1-7H3,(H,21,22)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNPAJNLCVPLBH-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C=CC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(C)C)NC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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